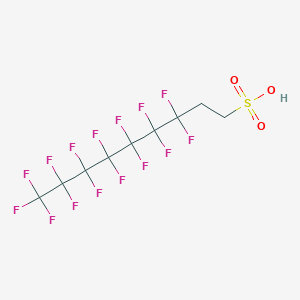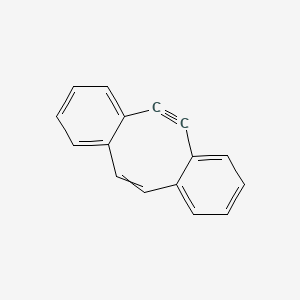
(R)-3-(2-iodoethyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-iodoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry
準備方法
The synthesis of ®-3-(2-iodoethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with an iodoalkane under specific conditions. One common method is the nucleophilic substitution reaction where ®-pyrrolidine reacts with 2-iodoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for ®-3-(2-iodoethyl)pyrrolidine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
®-3-(2-iodoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form the corresponding ethylpyrrolidine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
®-3-(2-iodoethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-3-(2-iodoethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. This can result in the inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways involved vary depending on the specific application and the derivatives used.
類似化合物との比較
®-3-(2-iodoethyl)pyrrolidine hydrochloride can be compared with other similar compounds such as pyrrolidine, pyrrolidinone, and pyridine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the iodine atom in ®-3-(2-iodoethyl)pyrrolidine hydrochloride makes it unique and imparts specific reactivity that is not observed in other pyrrolidine derivatives. This uniqueness makes it valuable in specific applications where iodine reactivity is required.
Similar compounds include:
- Pyrrolidine
- Pyrrolidinone
- Pyridine
- Pyrrolopyrazine
特性
分子式 |
C6H13ClIN |
|---|---|
分子量 |
261.53 g/mol |
IUPAC名 |
(3R)-3-(2-iodoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12IN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChIキー |
SMVLZAHHOCMJHT-RGMNGODLSA-N |
異性体SMILES |
C1CNC[C@H]1CCI.Cl |
正規SMILES |
C1CNCC1CCI.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)






